Bone Binding Affinity: Etidronate Exhibits Significantly Weaker Ki than Clodronate but Comparable to Alendronate
In competitive binding assays on human bone, etidronate showed a Ki of 91 µM, which was comparable to alendronate (61 µM) and pamidronate (83 µM), but substantially stronger than clodronate (806 µM, P > 0.0001) [1]. This indicates that etidronate has a moderate binding profile that is distinct from the very weak binding of clodronate.
| Evidence Dimension | Binding affinity constant (Ki) for human bone |
|---|---|
| Target Compound Data | Ki = 91 µM |
| Comparator Or Baseline | Clodronate: Ki = 806 µM; Alendronate: Ki = 61 µM |
| Quantified Difference | Etidronate binding is ~8.9-fold stronger than clodronate (P > 0.0001); ~1.5-fold weaker than alendronate |
| Conditions | Human bone competition binding assay; Scatchard analysis |
Why This Matters
Selection: Etidronate's intermediate binding affinity provides a clinical profile that is more reversible than potent nitrogen‑containing bisphosphonates, reducing the risk of prolonged bone retention while still achieving meaningful antiresorptive effects.
- [1] Leu CT, et al. Relative binding affinities of bisphosphonates for human bone and relationship to antiresorptive efficacy. Bone. 2006;38(5):628-636. View Source
